molecular formula C10H22O6S B13756916 6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol CAS No. 5456-67-7

6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol

Cat. No.: B13756916
CAS No.: 5456-67-7
M. Wt: 270.35 g/mol
InChI Key: UQLBXEWMASGGTD-UHFFFAOYSA-N
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Description

6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol is an organic compound characterized by its unique structure, which includes an ethoxy group, an ethylsulfanyl group, and five hydroxyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol typically involves multi-step organic reactions. One common method includes the alkylation of hexane-1,2,3,4,5-pentol with ethylsulfanyl and ethoxy groups under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the addition of these groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also include purification steps, such as distillation or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The ethoxy and ethylsulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexane-1,2,3,4,5-pentone, while reduction may produce hexane-1,2,3,4,5-pentol derivatives.

Scientific Research Applications

6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol involves its interaction with molecular targets, such as enzymes or receptors. The ethoxy and ethylsulfanyl groups may play a role in binding to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-6-methylsulfanylhexane-1,2,3,4,5-pentol
  • 6-Propoxy-6-propylsulfanylhexane-1,2,3,4,5-pentol
  • 6-Butoxy-6-butylsulfanylhexane-1,2,3,4,5-pentol

Uniqueness

6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol is unique due to the specific combination of ethoxy and ethylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

5456-67-7

Molecular Formula

C10H22O6S

Molecular Weight

270.35 g/mol

IUPAC Name

6-ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol

InChI

InChI=1S/C10H22O6S/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3

InChI Key

UQLBXEWMASGGTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(C(C(CO)O)O)O)O)SCC

Origin of Product

United States

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